molecular formula C23H20N4O5 B2763943 N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105200-40-5

N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No. B2763943
CAS RN: 1105200-40-5
M. Wt: 432.436
InChI Key: IFFOGYTXLZTUKA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20N4O5 and its molecular weight is 432.436. The purity is usually 95%.
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Scientific Research Applications

Material Science Applications

Polyimides and poly(amide-imide)s incorporating oxadiazole groups have been synthesized, showcasing their thermal stability and solubility in polar solvents. These materials demonstrate potential for high-performance applications due to their thermal behavior, studied using thermogravimetric analysis and differential scanning calorimetry. The synthesis process involves the use of diamine containing 1,3,4-oxadiazole units, highlighting the versatility and utility of oxadiazole-containing compounds in developing advanced materials (Mansoori et al., 2012).

Medicinal Chemistry Applications

  • Antimicrobial Activity

    Compounds incorporating the oxadiazole moiety have been synthesized and evaluated for their antimicrobial activities. These studies suggest that oxadiazoles can serve as promising scaffolds for designing new antimicrobial agents, with some compounds showing significant activity against various microbial species (Bondock et al., 2008).

  • Anticancer and Enzyme Inhibition

    Research into compounds with acetamide and oxadiazole structures has revealed their potential in anticancer therapy and enzyme inhibition. Certain derivatives have been synthesized and tested against cancer cell lines, indicating their capability to inhibit cell growth and demonstrating the therapeutic potential of these chemical frameworks in oncology (Al-Sanea et al., 2020).

  • Kinase Inhibition

    Thiazolyl N-benzyl-substituted acetamide derivatives have been explored for their Src kinase inhibitory and anticancer activities, providing insights into the role of the acetamide group in modulating biological activity. These findings highlight the importance of structural modification in enhancing biological efficacy and selectivity (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-30-16-10-11-18(19(13-16)31-2)24-20(28)14-27-12-6-9-17(23(27)29)22-25-21(26-32-22)15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFOGYTXLZTUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

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